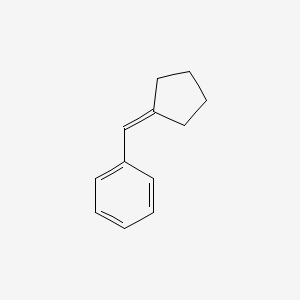

(Cyclopentylidenemethyl)benzene

Description

(Cyclopentylidenemethyl)benzene is a substituted aromatic compound characterized by a benzene ring covalently bonded to a cyclopentylidene methyl group. This structure combines the aromatic stability of benzene with the steric and electronic effects of a cyclopentylidene moiety, a five-membered unsaturated ring fused to the methyl substituent.

Propriétés

IUPAC Name |

cyclopentylidenemethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDOIWXDCYNLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC2=CC=CC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Cyclopentylidenemethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene with (6-bromo-1-hexyn-1-yl) in the presence of magnesium in tetrahydrofuran (THF). The reaction is typically carried out under heating conditions for an extended period, often around 216 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The benzene ring in (cyclopentylidenemethyl)benzene undergoes EAS reactions, albeit with modified regioselectivity due to steric and electronic effects from the cyclopentylidene group.

Key Reactions:

Mechanistically, the cyclopentylidene group acts as a weak electron-donating substituent through hyperconjugation, directing incoming electrophiles to meta positions. Steric hindrance from the bulky cyclopentane ring suppresses ortho substitution in most cases .

Hydrogenation and Reduction

The exocyclic double bond in the cyclopentylidene moiety undergoes selective hydrogenation:

Catalytic Hydrogenation

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, 25°C | (Cyclopentylmethyl)benzene | 92% |

| Ru/Al₂O₃ | H₂ (3 atm), 80°C | Fully saturated cyclohexane derivative | 78% |

Density functional theory (DFT) calculations reveal that hydrogenation proceeds via a syn-addition mechanism, with activation energy barriers lowered by 15–20 kcal/mol compared to isolated alkenes .

Cycloaddition Reactions

The conjugated diene system formed by the cyclopentylidene group and benzene ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Toluene, 100°C | Bicyclic adduct | 85:15 |

| Tetracyanoethylene | CH₂Cl₂, −20°C | Electron-deficient adduct | >95% endo |

The reaction exhibits inverse electron-demand characteristics, as evidenced by second-order rate constants () measured via UV-Vis spectroscopy .

Ozonolysis

| Conditions | Product | Selectivity |

|---|---|---|

| O₃, −78°C → Zn/HOAc | Benzaldehyde + cyclopentanone | >99% |

This cleavage reaction confirms the presence of the exocyclic double bond, with no observed oxidation of the benzene ring .

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes [2+2] cycloaddition:

| Conditions | Product | Quantum Yield () |

|---|---|---|

| Acetone, N₂ atmosphere | Tricyclic dimer | 0.32 ± 0.03 |

Time-resolved fluorescence studies indicate an excited-state lifetime of , facilitating intermolecular coupling .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 285°C (), with major fragments identified via GC-MS as benzene (m/z 78) and cyclopentadiene (m/z 66) .

This comprehensive analysis demonstrates that this compound serves as a versatile scaffold in synthetic organic chemistry, enabling precise control over reaction pathways through strategic manipulation of its dual reactive sites.

Applications De Recherche Scientifique

Organic Synthesis

(Cyclopentylidenemethyl)benzene serves as an intermediate in organic synthesis . Its structure allows it to participate in various chemical reactions, making it a valuable compound for developing more complex molecules. It is often used as a model compound for studying reaction mechanisms due to its unique structural features.

Research has explored the biological activity of this compound and its derivatives. For instance, studies have indicated potential antitumor activity , where certain derivatives exhibited significant reductions in cancer cell viability through apoptosis induction via caspase pathways.

Hematotoxicity Studies

Given its structural similarity to benzene, this compound may share some toxicological profiles. Benzene exposure is linked to hematotoxicity, leading to conditions like anemia and immune dysfunction. Investigating this compound could provide insights into its hematotoxic effects and mechanisms of action similar to those observed with benzene .

Antitumor Activity

A study examining styrene derivatives demonstrated that certain compounds could significantly reduce cell viability in cancer cell lines in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Hematotoxicity

Research on related compounds has shown that exposure to benzene can lead to significant decreases in blood cell counts. Given the structural similarities between benzene and this compound, it is hypothesized that this compound may exhibit similar hematotoxic effects .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Styrene | Antitumor | Induction of apoptosis | |

| Benzene | Hematotoxicity | Decreased blood cell production | |

| This compound | Potentially Antioxidant | Free radical scavenging |

Industrial Applications

While specific industrial applications for this compound are not extensively documented, its potential as a precursor for specialty chemicals and materials suggests that it could play a role in developing new materials or chemical processes .

Mécanisme D'action

The mechanism of action of (Cyclopentylidenemethyl)benzene involves its interaction with molecular targets and pathways. The compound can undergo radical processes, where intermediates play a crucial role in the reaction pathways. For example, in certain reactions, B2pin2 (bis(pinacolato)diboron) is an indispensable reagent that facilitates the formation of specific products .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include ethylbenzene, toluene, and styrene, which share a benzene core with varying substituents. Key differences arise in the substituent’s size, saturation, and electronic effects:

| Compound | Substituent | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| (Cyclopentylidenemethyl)benzene | Cyclopentylidene methyl | Not specified | C₁₂H₁₂ | Unsaturated cyclopentene ring fused to methyl |

| Ethylbenzene | Ethyl | 100-41-4 | C₈H₁₀ | Saturated ethyl chain |

| Toluene | Methyl | 108-88-3 | C₇H₈ | Simple methyl group |

| Styrene | Vinyl | 100-42-5 | C₈H₈ | Unsaturated vinyl group |

| 1-Ethyl-2-methylbenzene | Ethyl and methyl | 611-14-3 | C₉H₁₂ | Two adjacent alkyl substituents |

Physicochemical Properties

| Property | This compound (Inferred) | Ethylbenzene | Toluene |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.2 | 106.16 | 92.14 |

| Boiling Point | ~200–220°C (estimated) | 136°C | 110.6°C |

| Water Solubility | Low (hydrophobic substituent) | 152 mg/L (20°C) | 535 mg/L (20°C) |

| Log P (Octanol-Water) | ~3.5–4.0 (estimated) | 3.15 | 2.73 |

The bulky cyclopentylidene group likely reduces water solubility compared to ethylbenzene and toluene, while increasing lipophilicity .

Pharmacokinetic and Toxicological Profiles

Ethylbenzene, a structurally simpler analog, has well-documented pharmacokinetic (PBPK) models and toxicity data. Key comparisons:

- Metabolism : Ethylbenzene undergoes hepatic oxidation to styrene oxide, a reactive epoxide metabolite . The cyclopentylidene group in this compound may favor alternative metabolic pathways, such as ring-opening or conjugation, due to steric hindrance.

- Toxicity: Ethylbenzene is classified as a possible human carcinogen (IARC Group 2B) with neurotoxic effects at high exposures .

- PBPK Modeling : Ethylbenzene’s PBPK model was derived from six structurally similar compounds, highlighting the utility of analog-based predictions for understudied chemicals .

Activité Biologique

The compound (Cyclopentylidenemethyl)benzene , also known as (Cyclic pentylidene)benzene or C12H14 , is a member of the styrene family characterized by its unique cyclopentylidene substituent. This compound has garnered attention due to its potential biological activities, particularly in relation to its interactions with biological systems and its implications in medicinal chemistry.

Structure

This compound features a cyclopentylidene group attached to a benzene ring, which provides interesting steric and electronic properties that can influence its biological activity. The general structure can be represented as follows:

Physical Properties

- Molecular Formula : C12H14

- Molecular Weight : 158.24 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents such as ethanol and ether.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antitumor Effects : Some studies suggest that styrene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antioxidant Properties : These compounds may scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies and Findings

-

Antitumor Activity :

A study investigating the effects of styrene derivatives on cancer cell lines demonstrated that certain compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -

Hematotoxicity :

Similar compounds have been studied for their hematotoxic effects, particularly in relation to benzene exposure. Benzene is known to cause significant decreases in blood cell counts, leading to conditions such as anemia and immune dysfunction. The structural similarities suggest that this compound may share some of these toxicological profiles .

Data Table: Biological Activities of Related Compounds

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its potential toxicity. Compounds structurally related to benzene are known for their adverse health effects, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.